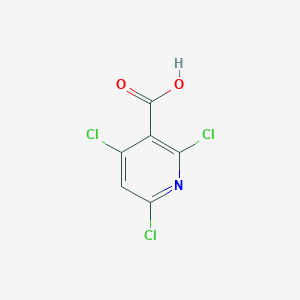

2,4,6-Trichloropyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORBTGOVTLGEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596978 | |

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-72-6 | |

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4,6-Trichloropyridine-3-carboxylic Acid

CAS Number: 69422-72-6

Synonyms: 2,4,6-Trichloronicotinic Acid

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 2,4,6-Trichloropyridine-3-carboxylic acid. The data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 69422-72-6 | Multiple Sources |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |

| Molecular Weight | 226.44 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 357.4 °C at 760 mmHg | [1] |

| Density (Theoretical) | 1.728 g/cm³ | [1] |

| Flash Point | 169.9 °C | [1] |

| Refractive Index | 1.618 | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Sparingly soluble in water, soluble in common organic solvents | Inferred from related compounds |

Synthesis Pathway

The primary synthetic route to this compound involves a multi-step process starting from 3-methylpyridine. The pathway includes a chlorination step followed by an oxidation step.

Caption: Synthesis pathway of this compound.

Experimental Protocols

General Analytical Methods for Pyridine Derivatives

Analysis of pyridine derivatives typically employs a combination of chromatographic and spectroscopic techniques to determine purity and elucidate structure.

-

High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of pyridine carboxylic acids. A typical setup would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecular structure.

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For this compound, characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as C-Cl and pyridine ring vibrations, would be expected.

Applications in Research and Drug Development

Pyridine carboxylic acids are a significant class of compounds in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. While specific applications for this compound are not extensively documented, its structural motifs suggest its potential as a versatile intermediate in the synthesis of novel therapeutic agents.

The pyridine ring is a common scaffold in many approved drugs, and the presence of chloro- and carboxylic acid functional groups allows for a variety of chemical modifications. These groups can be manipulated to introduce different pharmacophores and modulate the physicochemical properties of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

GHS Pictogram: [1]

-

GHS07: Exclamation mark

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Logical Relationship of Analytical Techniques

The characterization of a synthesized chemical compound like this compound follows a logical workflow of analytical techniques to confirm its identity and purity.

Caption: Workflow for the analysis of synthesized compounds.

References

An In-depth Technical Guide to the Chemical Properties of 2,4,6-Trichloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,4,6-trichloronicotinic acid (CAS No. 69422-72-6). While this compound is a potentially valuable building block in medicinal chemistry and materials science, publicly available data regarding its specific characteristics are limited. This document summarizes the existing information on its properties and provides a detailed experimental protocol for its synthesis. Due to the absence of published biological data, a visualization of the synthetic workflow is provided in lieu of a signaling pathway diagram.

Introduction

2,4,6-Trichloronicotinic acid is a halogenated derivative of nicotinic acid. The presence of three chlorine atoms on the pyridine ring is expected to significantly influence its electronic properties, reactivity, and potential biological activity compared to the parent molecule. Halogenated organic compounds are of significant interest in drug development due to their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the available technical information on 2,4,6-trichloronicotinic acid to support further research and development.

Chemical and Physical Properties

Quantitative data on the physicochemical properties of 2,4,6-trichloronicotinic acid are not extensively reported in the scientific literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |

| Molecular Weight | 226.44 g/mol | [1][2] |

| CAS Number | 69422-72-6 | [1] |

| Appearance | Solid powder | [2] |

| Boiling Point | 357.4 °C | |

| Melting Point | Not available | |

| Density | Not available |

Solubility

Solubility is a critical parameter for any compound intended for use in biological assays or as a synthetic precursor. Detailed solubility studies for 2,4,6-trichloronicotinic acid in a range of common laboratory solvents have not been published. The only available quantitative data is for its solubility in dimethyl sulfoxide (DMSO).

| Solvent | Solubility | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Ultrasonic and warming to 60°C | [2] |

| Water | Not available | ||

| Ethanol | Not available | ||

| Methanol | Not available | ||

| Acetone | Not available | ||

| Ethyl Acetate | Not available | ||

| Dichloromethane | Not available | ||

| Chloroform | Not available |

Spectroscopic Data

A thorough search of scientific databases has revealed no publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2,4,6-trichloronicotinic acid. Researchers are advised to perform their own spectral analysis for compound verification. For reference, the expected spectral regions for key functional groups are listed below.

-

¹H NMR: The single aromatic proton is expected to appear as a singlet in the aromatic region (δ 7-9 ppm). The acidic proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Six distinct signals would be expected in the broadband decoupled ¹³C NMR spectrum, corresponding to the six carbons of the pyridine ring and the carboxylic acid. The carbonyl carbon would be the most downfield signal.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 226.44 g/mol , with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Reactivity and Stability

Specific studies on the reactivity and stability of 2,4,6-trichloronicotinic acid are not available. However, based on its structure, the following reactivity can be anticipated:

-

Acyl Chloride Formation: The carboxylic acid can be converted to the corresponding acyl chloride using standard reagents like thionyl chloride or oxalyl chloride.

-

Esterification: The carboxylic acid can undergo esterification with alcohols under acidic conditions.

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.

-

Nucleophilic Aromatic Substitution: The chlorine atoms on the pyridine ring are expected to be susceptible to nucleophilic aromatic substitution reactions, although potentially less reactive than in other chlorinated pyridines due to the electron-withdrawing nature of the carboxylic acid group.

The compound is expected to be stable under normal laboratory storage conditions.

Biological Activity

No biological activity data for 2,4,6-trichloronicotinic acid has been reported in the scientific literature. While other halogenated nicotinic acid derivatives have been investigated for various biological activities, including as herbicides and potential pharmaceuticals, the specific biological profile of the 2,4,6-trichloro substituted analog remains unknown.

Experimental Protocols

Synthesis of 2,4,6-Trichloronicotinic Acid

The synthesis of 2,4,6-trichloronicotinic acid can be achieved via the oxidation of 2,4,6-trichloro-3-methylpyridine.

Materials:

-

2,4,6-trichloro-3-methylpyridine

-

Sulfuric acid (aqueous solution)

-

Potassium permanganate (KMnO₄)

-

Sodium bisulfite (NaHSO₃)

-

Concentrated sulfuric acid

-

Deionized water

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid in a round-bottom flask.

-

Cool the solution in an ice bath to maintain the temperature below 50°C.

-

Add potassium permanganate portion-wise to the stirred solution.

-

After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours, or until the purple color of the permanganate disappears.

-

Cool the mixture to room temperature.

-

Carefully add sodium bisulfite to dissolve the excess manganese dioxide.

-

Cool the resulting clear solution in an ice bath.

-

Adjust the pH to approximately 2-3 with concentrated sulfuric acid to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with cold deionized water.

-

Dry the product under vacuum to yield 2,4,6-trichloronicotinic acid.

Visualizations

As no biological signaling pathways involving 2,4,6-trichloronicotinic acid have been identified, the following diagram illustrates the experimental workflow for its synthesis.

Conclusion

2,4,6-Trichloronicotinic acid is a chemical compound with limited characterization data in the public domain. This guide has compiled the available information on its physical and chemical properties, as well as a detailed synthetic protocol. The significant gaps in spectroscopic and biological activity data highlight the need for further experimental investigation to fully elucidate the properties and potential applications of this molecule. The information provided herein serves as a foundational resource for researchers interested in exploring the chemistry and potential utility of 2,4,6-trichloronicotinic acid.

References

Navigating a Data-Scarce Landscape: A Technical Guide to 2,4,6-Trichloropyridine-3-carboxylic Acid

Disclaimer: Publicly available scientific data on 2,4,6-Trichloropyridine-3-carboxylic acid (CAS 69422-72-6) is exceptionally limited. This technical guide has been constructed by leveraging information on structurally related compounds, including chlorinated pyridines and other pyridine carboxylic acid isomers. The experimental protocols and quantitative data presented herein are therefore hypothetical or inferred and require experimental validation. This document is intended for research and informational purposes only.

Molecular Structure and Identification

This compound is a derivative of pyridine containing three chlorine substituents at positions 2, 4, and 6, and a carboxylic acid group at the 3-position. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group significantly influences the electron density of the pyridine ring, making it a potentially valuable, albeit under-investigated, building block in medicinal and materials chemistry.

Chemical Structure

Caption: Molecular structure of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 69422-72-6 | [1] |

| Molecular Formula | C₆H₂Cl₃NO₂ | Inferred |

| Molecular Weight | 226.45 g/mol | Inferred |

| IUPAC Name | This compound | Inferred |

Physicochemical Properties (Inferred)

| Property | 2,4,6-Trichloropyridine[2] | 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid | 2,5,6-trichloropyridine-3-carboxamide[3] |

| CAS Number | 16063-69-7 | 1918-02-1 | 142266-62-4 |

| Molecular Formula | C₅H₂Cl₃N | C₆H₃Cl₃N₂O₂ | C₆H₃Cl₃N₂O |

| Molecular Weight | 182.44 g/mol | 241.46 g/mol | 227.46 g/mol |

| Appearance | Solid | - | - |

| Melting Point | 33-37 °C | - | - |

Based on these related structures, this compound is expected to be a solid at room temperature with a relatively high melting point, likely above 100 °C, due to the presence of the carboxylic acid group which can participate in hydrogen bonding.

Hypothetical Synthesis Protocol

A plausible synthetic route to this compound could involve the oxidation of a corresponding methylpyridine or the carboxylation of a suitable trichloropyridine precursor. The following is a hypothetical protocol based on known transformations of similar compounds.[4]

Proposed Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Detailed Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid.

-

Addition of Starting Material: While maintaining a constant temperature (e.g., via an ice bath), slowly add 2,4,6-trichloro-3-methylpyridine to the stirred oxidizing solution.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the reaction.

-

Isolation: Adjust the pH of the aqueous solution to acidic (pH 2-3) using concentrated hydrochloric acid to precipitate the carboxylic acid product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on general principles and data from related pyridine carboxylic acids.[5][6][7]

¹H NMR Spectroscopy

A single, broad singlet is expected in the downfield region (10-13 ppm) corresponding to the carboxylic acid proton. Due to the absence of other protons on the pyridine ring, no other signals are anticipated in the aromatic region.

¹³C NMR Spectroscopy

Six distinct signals are predicted:

-

One signal in the range of 160-180 ppm for the carbonyl carbon of the carboxylic acid.

-

Five signals corresponding to the carbons of the pyridine ring. The carbons bearing chlorine atoms (C2, C4, C6) would be expected to show signals at different chemical shifts compared to the carbons at positions 3 and 5, with the exact shifts influenced by the combined electronic effects of the substituents.

Infrared (IR) Spectroscopy

-

A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[5]

-

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.[5]

-

C-Cl stretching bands in the fingerprint region (typically below 800 cm⁻¹).

-

Pyridine ring C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

| Feature | Predicted Range |

| ¹H NMR (Carboxylic Acid H) | 10-13 ppm (broad singlet) |

| ¹³C NMR (C=O) | 160-180 ppm |

| IR (O-H stretch) | 2500-3300 cm⁻¹ (broad) |

| IR (C=O stretch) | 1700-1725 cm⁻¹ (strong) |

Conclusion and Future Work

This compound represents a molecule of interest for which there is a significant data gap in the scientific literature. The information presented in this guide, derived from related compounds, provides a foundational framework for researchers. Future work should focus on the experimental synthesis and thorough characterization of this compound to determine its actual physicochemical properties, spectroscopic data, and to explore its potential applications in drug discovery and materials science. Experimental validation of the proposed synthesis and detailed structural elucidation via NMR, IR, and mass spectrometry are critical next steps.

References

- 1. CAS#:69422-72-6 | this compound | Chemsrc [chemsrc.com]

- 2. 2,4,6-三氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2,5,6-Trichloropyridine-3-carboxamide | C6H3Cl3N2O | CID 53750930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

Synthesis of 2,4,6-Trichloropyridine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,4,6-trichloropyridine-3-carboxylic acid, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct synthesis routes in the public domain, this document outlines a robust two-stage process: the synthesis of the key intermediate, 2,4,6-trichloropyridine, followed by a proposed regioselective carboxylation at the C-3 position.

Synthesis of 2,4,6-Trichloropyridine

The initial stage focuses on the preparation of 2,4,6-trichloropyridine, a critical precursor for the target molecule. An efficient method involves the N-oxidation of 2,6-dichloropyridine followed by chlorination.[1] This approach offers high selectivity and yields suitable for industrial production.[1]

Experimental Protocol: N-Oxidation of 2,6-Dichloropyridine

A detailed experimental protocol for the N-oxidation of 2,6-dichloropyridine to yield 2,6-dichloropyridine N-oxide is presented below.

Materials:

-

2,6-Dichloropyridine

-

Trifluoroacetic acid (solvent)

-

30% Hydrogen peroxide (oxidant)

-

Molybdic oxide or aluminum oxide (catalyst)

-

Dichloromethane (extraction solvent)

Procedure:

-

In a suitable reaction vessel, a mixture of 2,6-dichloropyridine, trifluoroacetic acid, and a catalytic amount of molybdic oxide or aluminum oxide (0.5% - 1.5% of the 2,6-dichloropyridine mass) is prepared.[1]

-

The mixture is stirred for 20-40 minutes.

-

At a temperature of 85°C, 30% hydrogen peroxide solution is added dropwise. The mass ratio of 2,6-dichloropyridine to 30% H₂O₂ solution should be in the range of 1:1.0 to 1:2.5.[1]

-

The reaction is maintained at 85°C for 3 to 5 hours.[1]

-

Upon completion, the reaction mixture is cooled to -5°C to obtain a dilute solution of 2,6-dichloropyridine N-oxide.[1]

-

The catalyst is removed by filtration.

-

The filtrate undergoes underpressure distillation to recover moisture and trifluoroacetic acid.

-

The remaining mother liquor is extracted with dichloromethane.

-

Separation and precipitation yield the 2,6-dichloropyridine N-oxide product.

Experimental Protocol: Chlorination of 2,6-Dichloropyridine N-oxide

The subsequent chlorination of the N-oxide intermediate furnishes the desired 2,4,6-trichloropyridine.

Materials:

-

2,6-Dichloropyridine N-oxide

-

Phosphorus oxychloride (POCl₃) (chlorinating agent)

-

Dichloromethane (extraction solvent)

Procedure:

-

2,6-Dichloropyridine N-oxide is added to phosphorus oxychloride.

-

The mixture is reacted under reflux conditions for 4 to 6 hours.[1]

-

After the reaction is complete, excess POCl₃ is removed, likely by distillation.

-

The remaining mother liquor is extracted with dichloromethane.

-

Separation and precipitation afford 2,4,6-trichloropyridine.

Quantitative Data for 2,4,6-Trichloropyridine Synthesis

| Parameter | Value | Reference |

| N-Oxidation Reaction Time | 3 - 5 hours | [1] |

| N-Oxidation Temperature | 85°C | [1] |

| Chlorination Reaction Time | 4 - 6 hours | [1] |

| Chlorination Condition | Reflux | [1] |

| Overall Yield | > 75% | [1] |

| Product Purity | > 98% | [1] |

Proposed Synthesis of this compound

The second stage of the synthesis involves the introduction of a carboxylic acid group at the 3-position of the 2,4,6-trichloropyridine ring. A plausible and effective method for this transformation is a directed ortho-metalation (lithiation) followed by carboxylation. This approach leverages the directing effect of the pyridine nitrogen to achieve regioselective functionalization.

Proposed Experimental Protocol: Lithiation and Carboxylation

This proposed protocol is based on general procedures for the lithiation and carboxylation of heterocyclic compounds. Optimization of reaction conditions may be necessary to achieve high yields and selectivity.

Materials:

-

2,4,6-Trichloropyridine

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

n-Butyllithium (n-BuLi) or a suitable strong base (e.g., lithium diisopropylamide - LDA)

-

Dry carbon dioxide (CO₂) (solid or gas)

-

Aqueous hydrochloric acid (HCl) for workup

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,4,6-trichloropyridine in anhydrous THF.

-

Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.

-

Slowly add a stoichiometric amount of n-butyllithium or another strong lithium amide base dropwise, while maintaining the low temperature. The choice of base may be critical for achieving the desired regioselectivity.

-

Stir the reaction mixture at -78°C for a period of time (e.g., 1-2 hours) to allow for the formation of the lithiated intermediate.

-

Quench the reaction by introducing an excess of dry carbon dioxide. This can be done by adding crushed dry ice to the reaction mixture or by bubbling CO₂ gas through the solution.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Acidify the mixture with dilute aqueous hydrochloric acid to protonate the carboxylate salt.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Anticipated Quantitative Data (Theoretical)

The following table presents theoretical quantitative data for the proposed lithiation and carboxylation step. Actual results may vary and would require experimental validation.

| Parameter | Anticipated Value | Notes |

| Reaction Temperature | -78°C | Critical for stability of the lithiated intermediate. |

| Reaction Time (Lithiation) | 1 - 2 hours | To be optimized. |

| Reaction Time (Carboxylation) | 1 - 3 hours | Dependent on the rate of CO₂ addition and warming. |

| Yield | 40 - 70% | Highly dependent on the efficiency of the lithiation and carboxylation steps and potential side reactions. |

Visualized Synthesis Workflow

The following diagrams illustrate the key stages of the proposed synthesis.

Caption: Overall synthesis workflow for this compound.

Signaling Pathway Analogy (Logical Relationship)

While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, highlighting the key transformations.

Caption: Logical progression of the key chemical transformations.

Disclaimer: The proposed synthesis for this compound is based on established chemical principles but has not been explicitly validated in the cited literature for this specific substrate. Researchers should exercise appropriate caution and conduct small-scale trials to optimize reaction conditions. All experimental work should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

An In-depth Technical Guide to 2,4,6-Trichloropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichloropyridine-3-carboxylic acid, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its potential applications.

Core Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 69422-72-6 | [1] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |

| Molecular Weight | 226.44 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | DMSO: 125 mg/mL (with sonication and heating to 60°C) | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of 2,4,6-trichloro-3-methylpyridine.[2] This transformation can be effectively achieved using a strong oxidizing agent such as potassium permanganate in an acidic medium.

Experimental Protocol: Oxidation of 2,4,6-trichloro-3-methylpyridine

This protocol details the oxidation of the methyl group of 2,4,6-trichloro-3-methylpyridine to a carboxylic acid.[2]

Materials:

-

2,4,6-trichloro-3-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Diethyl ether (for extraction, if necessary)

Procedure:

-

In a reaction vessel equipped with a stirrer and a cooling bath, dissolve 2,4,6-trichloro-3-methylpyridine in aqueous sulfuric acid.

-

While maintaining the temperature below 50°C using an ice bath, add potassium permanganate portion-wise to the stirred solution.

-

After the addition is complete, heat the reaction mixture to 80-90°C for 2-3 hours, or until the characteristic purple color of the permanganate disappears.

-

Cool the mixture to room temperature.

-

Carefully add sodium bisulfite to dissolve the manganese dioxide precipitate.

-

The resulting clear solution is then cooled in an ice bath.

-

Adjust the pH of the solution to approximately 2-3 with concentrated sulfuric acid to precipitate the product.

-

Collect the white precipitate of this compound by vacuum filtration.

-

Wash the collected solid with cold deionized water.

-

Dry the final product under vacuum.

Yield: Yields for this reaction are typically in the range of 45-55%, depending on the scale and specific conditions.[2]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the structure, the following characteristic spectral features can be anticipated:

¹H NMR: A single proton signal is expected for the hydrogen at the 5-position of the pyridine ring. Due to the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups, this signal would likely appear in the downfield region of the spectrum. The carboxylic acid proton will exhibit a broad singlet, typically at a chemical shift greater than 10 ppm.

¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the pyridine ring carbons and the carboxylic acid carbon. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically >160 ppm).

IR Spectroscopy: Characteristic infrared absorption bands would include a broad O-H stretch from the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-Cl stretching vibrations.

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (226.44 g/mol ), along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation would likely involve the loss of CO₂ from the carboxylic acid group.

Applications in Drug Discovery and Organic Synthesis

While specific biological activities for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The chlorine atoms on the pyridine ring can be selectively substituted, allowing for the introduction of various functional groups to create a library of derivatives for screening in drug discovery programs.

Pyridine carboxylic acids, in general, are known to exhibit a wide range of biological activities, including antimicrobial and enzyme inhibitory properties.[3][4] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Logical Workflow for Synthesis and Functionalization

The synthesis and subsequent functionalization of this compound can be visualized as a logical workflow. The initial step is the synthesis of the core molecule, which can then be subjected to various reactions to generate a diverse set of derivatives for biological evaluation.

This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound. Further investigation into its biological properties is warranted to fully elucidate its therapeutic potential.

References

- 1. 2,4,6-Trichloronicotinic acid [chemlab-tachizaki.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,6-Trichloropyridine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and Chemical Identity

The compound with the chemical structure 2,4,6-Trichloropyridine-3-carboxylic acid is formally named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also commonly known by its synonym, 2,4,6-trichloronicotinic acid .

This molecule is a derivative of nicotinic acid (pyridine-3-carboxylic acid) where the hydrogen atoms at positions 2, 4, and 6 of the pyridine ring have been substituted with chlorine atoms. This substitution significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and drug development.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 69422-72-6 | [1] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1] |

| Molecular Weight | 226.44 g/mol | [2][3] |

| Appearance | Solid powder | [3] |

| Solubility | DMSO: 125 mg/mL (with heating) | [3] |

| Boiling Point | 357.4 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A representative synthetic route starts from 3-methylpyridine and proceeds through chlorination and subsequent oxidation.

Experimental Workflow: Synthesis of this compound

Caption: Multi-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 2,4,6-trichloro-3-methylpyridine

This initial step involves the vapor-phase chlorination of 3-methylpyridine. While specific industrial protocols may vary, this reaction is designed to introduce chlorine atoms onto the pyridine ring. The conditions for such reactions are typically harsh, requiring high temperatures and specialized equipment to handle the corrosive reagents.

Step 2: Synthesis of 2,4,6-trichloronicotinic acid (Oxidation)

-

Materials :

-

2,4,6-trichloro-3-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

-

Procedure :

-

A solution of 2,4,6-trichloro-3-methylpyridine is prepared in aqueous sulfuric acid.

-

Potassium permanganate is added portion-wise to the solution, maintaining the temperature below 50°C using an ice bath to control the exothermic reaction.[1]

-

After the addition is complete, the reaction mixture is heated to 80-90°C for 2-3 hours, or until the characteristic purple color of the permanganate disappears, indicating the completion of the oxidation.[1]

-

The mixture is then cooled to room temperature. The byproduct, manganese dioxide, is dissolved by the careful addition of sodium bisulfite.[1]

-

The resulting clear solution is cooled in an ice bath, and the pH is adjusted to approximately 2-3 with concentrated sulfuric acid. This acidification leads to the precipitation of the desired product.[1]

-

The white precipitate of 2,4,6-trichloronicotinic acid is collected by vacuum filtration, washed with cold deionized water, and dried under a vacuum.[1]

-

Biological Activity and Potential Applications in Drug Development

While specific quantitative data on the biological activity of this compound is not extensively available in the public domain, the broader class of substituted nicotinic acid and pyridine derivatives has shown promise in various therapeutic areas.

Antimicrobial Potential

Pyridine-3-carboxamide derivatives have been investigated for their efficacy against bacterial pathogens. For instance, certain N-(4-phenylthiazol-2-yl) nicotinamide derivatives have demonstrated activity against bacterial wilt in tomatoes, suggesting that the nicotinamide scaffold can be a valuable pharmacophore for developing new antibacterial agents. The antimicrobial activity of such compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

General Protocol for MIC Determination: A common method for determining the MIC is the broth microdilution assay. In this procedure, serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target bacterium is then added to each well. The plates are incubated under conditions suitable for bacterial growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential

The pyridine nucleus is a common feature in many anticancer agents. While no specific anticancer data for this compound was found, related compounds have been evaluated. The cytotoxic effects of novel compounds are often assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

General Protocol for IC50 Determination: The IC50 value is typically determined using a cell viability assay, such as the MTT or WST-8 assay. In this method, cancer cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A reagent that is converted into a colored product by metabolically active cells is then added. The absorbance of the colored product is measured, which is proportional to the number of viable cells. The IC50 is the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound have not been elucidated in the available literature. However, as a derivative of nicotinic acid, it may interact with pathways associated with its parent compound. Nicotinic acid is known to exert its pharmacological effects, particularly in lipid metabolism, through the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[2] Activation of this receptor can lead to a cascade of downstream signaling events. Further research is required to determine if this compound interacts with this or other signaling pathways.

Conclusion

This compound is a synthetically accessible compound with potential for further investigation in drug discovery. Its chlorinated pyridine scaffold suggests that it may possess interesting biological activities. The provided synthesis protocol offers a clear pathway for its preparation, enabling further studies into its antimicrobial, anticancer, and other potential therapeutic properties. Future research should focus on a thorough evaluation of its biological activity profile and elucidation of its mechanism of action to fully understand its potential as a lead compound in drug development.

References

An In-depth Technical Guide to the Safety and Handling of 2,4,6-Trichloropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2,4,6-Trichloropyridine-3-carboxylic acid (CAS No. 69422-72-6). The information presented is intended to support laboratory safety procedures and risk assessment for professionals working with this compound.

Chemical and Physical Properties

This compound, also known as 2,4,6-Trichloronicotinic acid, is a chlorinated pyridine derivative.[1][2] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 69422-72-6 | [1][2] |

| Chemical Formula | C₆H₂Cl₃NO₂ | [1][2] |

| Molecular Weight | 226.44 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| Boiling Point | 357.4 °C at 760 mmHg | [1] |

| Density (Theoretical) | 1.728 g/cm³ | [1] |

| Flash Point | 169.9 °C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements associated with this compound are summarized below, indicating that it is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1]

| Hazard Classification | GHS Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning[1]

GHS Pictogram:

First-Aid Measures

In the event of exposure to this compound, immediate and appropriate first-aid measures should be taken. The following protocols are based on general guidance for hazardous chemicals and should be adapted to specific laboratory emergency plans.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek immediate medical attention.[3] |

| Eye Contact | Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Firefighting and Accidental Release Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, hydrogen chloride, and nitrogen oxides may be generated through thermal decomposition.[3]

-

Protective Equipment for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, along with full protective gear.[3]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat. Keep unprotected personnel away from the spill area. Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent the chemical from entering drains, waterways, or soil.[3]

-

Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. Avoid generating dust.[4] Consult local regulations for proper disposal.[3]

Handling and Storage

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[4]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5] Remove contaminated clothing and wash it before reuse.[5]

Storage

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Keep away from incompatible materials such as strong oxidizing agents.[4]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Conditions to Avoid: Avoid dust generation.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides, hydrogen chloride, and nitrogen oxides.[3]

Experimental Protocols and Workflows

General Laboratory Handling Protocol

-

Preparation:

-

Ensure the chemical fume hood is operational.

-

Gather all necessary PPE and ensure it is in good condition.

-

Prepare all necessary equipment and reagents.

-

Have a designated waste container ready.

-

-

Execution:

-

Perform all manipulations of the solid compound within the fume hood.

-

Use a spatula for transferring the solid to minimize dust generation.

-

Keep the container closed when not in use.

-

-

Post-Handling:

-

Decontaminate all equipment used.

-

Dispose of all waste in the designated hazardous waste container.

-

Clean the work area thoroughly.

-

Wash hands after removing PPE.

-

Visualizations

The following diagrams illustrate key logical workflows for safety and handling.

References

- 1. americanelements.com [americanelements.com]

- 2. pschemicals.com [pschemicals.com]

- 3. aksci.com [aksci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trichloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,4,6-trichloronicotinic acid. Due to the limited availability of experimental data in publicly accessible literature, this guide also includes detailed, generalized experimental protocols for the determination of key physical properties. This information is intended to support researchers in the synthesis, characterization, and application of this compound in drug development and other scientific endeavors.

Chemical Identity

| Property | Value | Reference |

| Chemical Name | 2,4,6-Trichloronicotinic acid | [1][2] |

| Synonyms | 2,4,6-Trichloropyridine-3-carboxylic acid | [2] |

| CAS Number | 69422-72-6 | [1] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1][2] |

| Molecular Weight | 226.44 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

Physicochemical Properties

| Property | Value | Notes | Reference |

| Boiling Point | 357.4 °C | Predicted value | |

| Solubility | 125 mg/mL in DMSO | Requires ultrasonic agitation and heating to 60°C | [2] |

| Melting Point | Not available | - | |

| pKa | Not available | - |

Spectroscopic Data

Specific experimental spectral data for 2,4,6-trichloronicotinic acid, such as ¹H-NMR, ¹³C-NMR, IR, and mass spectrometry, are not widely published. Commercial suppliers may offer access to some of this data (e.g., HNMR) upon request.[2] Researchers are advised to perform their own spectroscopic analyses to confirm the identity and purity of the compound. Generalized protocols for these analyses are provided in Section 5.

Synthesis Workflow

A known synthetic route to 2,4,6-trichloronicotinic acid involves a two-step process starting from 2,4,6-trichloro-3-methylpyridine.[3] The logical workflow for this synthesis is depicted below.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of the physical and spectroscopic properties of a solid organic compound like 2,4,6-trichloronicotinic acid.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Invert the tube and tap the sealed end on a hard surface to compact the sample to a height of 2-3 mm at the bottom.

-

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

The structural elucidation of an organic compound relies on a combination of spectroscopic techniques. The general workflow for this process is outlined below.

Objective: To determine the carbon-hydrogen framework of the molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Pipettes

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

-

Add a small amount of TMS as an internal standard (chemical shift reference at 0 ppm).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire ¹H-NMR and ¹³C-NMR spectra. Other experiments like DEPT, COSY, and HMQC can be performed for more detailed structural analysis.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to deduce the connectivity of atoms.

-

Correlate the ¹H and ¹³C spectra to assign the signals to specific atoms in the molecule.

-

Objective: To identify the functional groups present in the molecule.

Apparatus:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

-

Spatula

Procedure (using ATR):

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be taken first.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O stretch for the carboxylic acid, C=C and C-N stretches for the pyridine ring, and C-Cl stretches).

-

Objective: To determine the molecular weight and elemental composition of the molecule.

Apparatus:

-

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

-

Syringe pump or liquid chromatograph for sample introduction

-

Volatile solvent (e.g., methanol, acetonitrile)

Procedure (using ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in the appropriate mass range. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurement.

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

Use the accurate mass from HRMS to determine the elemental formula.

-

Analyze the fragmentation pattern to gain further structural information. The isotopic pattern due to the three chlorine atoms will be a key diagnostic feature.

-

References

Spectroscopic and Physicochemical Profile of 2,4,6-Trichloropyridine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectroscopic and physicochemical properties of 2,4,6-Trichloropyridine-3-carboxylic acid (CAS No. 69422-72-6). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally related molecules to predict its spectroscopic characteristics. This guide is intended to support research, development, and quality control activities involving this compound.

Chemical and Physical Properties

This compound, also known as 2,4,6-Trichloronicotinic acid, is a halogenated pyridine derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 69422-72-6 | [1][2][3] |

| Chemical Formula | C₆H₂Cl₃NO₂ | [1][2] |

| Molecular Weight | 226.44 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2,4,6-Trichloronicotinic Acid | [1][2] |

| Boiling Point | 357.4 °C at 760 mmHg | [1] |

| Density (Theoretical) | 1.728 g/cm³ | [1] |

| Appearance | Solid powder (predicted) | [4] |

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show two signals: one for the proton on the pyridine ring and another for the acidic proton of the carboxylic acid group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | Singlet (s) | 1H | H-5 | The proton at position 5 is on a highly electron-deficient pyridine ring due to the presence of three chlorine atoms and a carboxylic acid group, leading to a downfield shift. |

| ~10.0 - 13.0 | Broad Singlet (br s) | 1H | -COOH | The carboxylic acid proton is typically observed as a broad signal in this region, and its chemical shift is dependent on concentration and solvent.[5] |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will be more complex, with distinct signals for each of the six carbon atoms in the molecule. The predicted chemical shifts are based on the known effects of chloro and carboxyl substituents on the pyridine ring.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | C=O | The carbonyl carbon of a carboxylic acid typically appears in this downfield region.[5] |

| ~150 - 155 | C-2, C-4, C-6 | The carbon atoms attached to chlorine atoms are expected to be significantly deshielded. |

| ~130 - 135 | C-3 | The carbon atom bearing the carboxylic acid group. |

| ~125 - 130 | C-5 | The carbon atom attached to the single ring proton. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be characterized by the vibrational modes of the carboxylic acid group and the trichlorinated pyridine ring.

| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |

| 2500 - 3300 (broad) | O-H stretch (carboxylic acid dimer) | This very broad absorption is a hallmark of the O-H stretching in a hydrogen-bonded carboxylic acid.[5] |

| 1700 - 1725 | C=O stretch | The carbonyl stretching of an aromatic carboxylic acid typically appears in this region. |

| 1550 - 1600 | C=C and C=N ring stretching | Aromatic ring vibrations. |

| 1200 - 1300 | C-O stretch and O-H bend | Coupled vibrations of the carboxylic acid group. |

| 700 - 850 | C-Cl stretch | Strong absorptions corresponding to the carbon-chlorine bonds. |

Mass Spectrometry (MS) (Predicted)

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of chlorine and the carboxylic acid group.

| m/z | Fragmentation | Rationale |

| 225/227/229 | [M]⁺ | The molecular ion peak cluster will show a characteristic isotopic pattern for three chlorine atoms. |

| 180/182/184 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 190/192/194 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 145/147 | [M - COOH - Cl]⁺ | Subsequent loss of a chlorine atom from the [M - COOH]⁺ fragment. |

Experimental Protocols

Synthesis Workflow

A potential synthetic route to this compound could involve the oxidation of a corresponding methyl or hydroxymethyl precursor, or the direct carboxylation of 2,4,6-trichloropyridine. A more common approach for similar structures involves the chlorination of a pyridine-3-carboxylic acid precursor. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.

Caption: A generalized workflow for the synthesis and purification of this compound.

General Spectroscopic Analysis Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the spectrometer for the chosen solvent.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides fragmentation information. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that can provide a prominent molecular ion peak.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and expected fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Logical Relationship of Spectroscopic Data

The interpretation of the spectroscopic data is interconnected and provides a holistic structural confirmation of the molecule.

References

- 1. americanelements.com [americanelements.com]

- 2. pschemicals.com [pschemicals.com]

- 3. CAS#:69422-72-6 | this compound | Chemsrc [chemsrc.com]

- 4. 2,4,6-Trichloronicotinic acid [chemlab-tachizaki.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Solubility Profile of 2,4,6-Trichloropyridine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2,4,6-trichloropyridine-3-carboxylic acid in organic solvents. Due to the limited availability of extensive public data, this document focuses on presenting the known quantitative solubility in dimethyl sulfoxide (DMSO) and offers a comparative analysis based on structurally similar compounds. Furthermore, this guide furnishes comprehensive, established experimental protocols for researchers to determine the solubility of this compound in various organic solvents of interest. This information is critical for applications in medicinal chemistry, process development, and formulation science.

Introduction

This compound, also known as 2,4,6-trichloronicotinic acid, is a halogenated pyridine derivative. Its chemical structure, featuring a pyridine ring substituted with three chlorine atoms and a carboxylic acid group, suggests a complex solubility profile influenced by the interplay of polar and non-polar functionalities. The chlorine atoms contribute to the molecule's lipophilicity, while the carboxylic acid and the pyridine nitrogen provide sites for hydrogen bonding and polar interactions. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 69422-72-6 |

| Molecular Formula | C₆H₂Cl₃NO₂ |

| Molecular Weight | 226.44 g/mol |

| Appearance | Solid powder |

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data point.

| Solvent | Solubility | Conditions |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL | Ultrasonic and warming to 60°C[1] |

Qualitative and Comparative Solubility Insights

While extensive quantitative data is lacking for the target compound, information on structurally related chloropyridine carboxylic acids can provide valuable qualitative insights into its likely solubility in various organic solvents.

-

2-Chloronicotinic acid is reported to be soluble in organic solvents such as benzene and toluene, suggesting that this compound may also exhibit some solubility in aromatic hydrocarbons.[2]

-

6-Chloronicotinic acid is soluble in ethanol, methanol, and DMSO, and slightly soluble in chloroform.[3] This suggests that this compound is also likely to be soluble in polar protic and aprotic solvents.

Based on these comparisons and the general principles of solubility ("like dissolves like"), a qualitative prediction of solubility in common organic solvents can be inferred.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic (e.g., DMSO, DMF, Acetone) | Likely Soluble | The known high solubility in DMSO suggests good interaction with polar aprotic solvents. |

| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | The presence of the carboxylic acid group should allow for hydrogen bonding with protic solvents. |

| Non-Polar (e.g., Hexane, Toluene) | Likely Sparingly Soluble to Insoluble | The polar functional groups will likely limit solubility in non-polar solvents, although the chlorine atoms may provide some lipophilicity. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | Potentially Soluble | The presence of chlorine atoms in both the solute and solvent may lead to favorable interactions. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended.

General Experimental Workflow

The determination of solubility typically follows a systematic workflow to ensure accurate and reproducible results.

Shake-Flask Method (Equilibrium Solubility)

This is a widely accepted method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric setup.

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid should be visually apparent.

-

Accurately add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, stop the agitation and allow the vials to stand at the same temperature to let the undissolved solid settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Determine the concentration of this compound in the aliquot using a validated analytical method.

Analytical Methods for Concentration Determination

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for determining the concentration of the dissolved solute.

Workflow for HPLC Method Development:

5.3.2. Gravimetric Method

This method is straightforward but may be less accurate for solvents with high boiling points or if the compound is not thermally stable.

Procedure:

-

Accurately weigh a clean, dry container.

-

Add a known volume or mass of the clear, saturated supernatant to the container and weigh it again.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point).

-

Once the solvent is completely removed, cool the container in a desiccator and weigh it again.

-

The mass of the solid residue corresponds to the amount of dissolved this compound.

-

Calculate the solubility based on the mass of the residue and the initial volume or mass of the solution.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide range of organic solvents is currently limited, the known high solubility in DMSO provides a critical starting point for its application. The qualitative solubility profile, inferred from structurally similar compounds, suggests that it is likely soluble in polar organic solvents. For applications requiring precise solubility data, the detailed experimental protocols provided in this guide offer a robust framework for researchers to generate reliable and accurate results in their laboratories. Further experimental studies are encouraged to expand the quantitative solubility data for this important chemical entity.

References

Methodological & Application

Synthesis of 2,4,6-Trichloropyridine-3-carboxylic Acid: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,4,6-trichloropyridine-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic route is a multi-step process commencing from the readily available starting material, 3-methylpyridine (3-picoline). The protocol includes procedures for N-oxidation, chlorination, deoxygenation, and final oxidation to yield the target carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a four-step sequence. The initial step involves the N-oxidation of 3-picoline to activate the pyridine ring for subsequent electrophilic chlorination. The resulting 3-picoline N-oxide is then chlorinated to introduce chlorine atoms at the 2- and 6-positions. Following the chlorination, the N-oxide is deoxygenated to yield 2,6-dichloro-3-methylpyridine. The subsequent chlorination of this intermediate at the 4-position furnishes 2,4,6-trichloro-3-methylpyridine. The final step is the oxidation of the methyl group to a carboxylic acid, yielding the desired this compound.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Picoline N-oxide

This procedure is adapted from a method for the N-oxidation of substituted pyridines.

To a solution of 3-picoline (1 equivalent) in dichloromethane, m-chloroperoxybenzoic acid (m-CPBA, 1.2 equivalents) is added portion-wise at 0-5 °C with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. Water is added to the residue, and the pH is adjusted to 4-5 with a suitable base. The aqueous solution is then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-picoline N-oxide.

Step 2: Synthesis of 2,6-Dichloro-3-picoline N-oxide

The chlorination of pyridine N-oxides can be achieved using phosphorus oxychloride.

3-Picoline N-oxide (1 equivalent) is added to an excess of phosphorus oxychloride (POCl3). The mixture is heated to reflux and maintained at this temperature for several hours. The reaction is monitored by TLC or gas chromatography (GC). After completion, the excess POCl3 is removed by distillation under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried to give 2,6-dichloro-3-picoline N-oxide.

Step 3: Synthesis of 2,6-Dichloro-3-methylpyridine

Deoxygenation of the N-oxide is a crucial step to obtain the desired pyridine derivative.

2,6-Dichloro-3-picoline N-oxide (1 equivalent) is dissolved in a suitable solvent such as chloroform or acetonitrile. Phosphorus trichloride (PCl3, 1.1 equivalents) is added dropwise at a controlled temperature. The reaction mixture is then stirred at room temperature or gentle heating until the reaction is complete as indicated by TLC. The mixture is then carefully quenched with water and neutralized with a base. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield 2,6-dichloro-3-methylpyridine[1].

Step 4: Synthesis of 2,4,6-Trichloro-3-methylpyridine

Further chlorination is required to introduce the final chlorine atom. This step may require more forcing conditions.

2,6-Dichloro-3-methylpyridine (1 equivalent) is subjected to chlorination using a suitable chlorinating agent. This may involve bubbling chlorine gas through the neat substrate or a solution in a high-boiling point solvent at elevated temperatures, potentially in the presence of a catalyst. The reaction conditions need to be carefully controlled to favor ring chlorination over side-chain chlorination. The reaction progress is monitored by GC. Upon completion, the reaction mixture is cooled, and the product is isolated by distillation or crystallization.

Step 5: Synthesis of this compound

The final step involves the oxidation of the methyl group to a carboxylic acid.

2,4,6-Trichloro-3-methylpyridine (1 equivalent) is dissolved in a mixture of a suitable solvent (e.g., aqueous pyridine or a mixture of t-butanol and water) and a strong oxidizing agent such as potassium permanganate (KMnO4) is added portion-wise. The reaction mixture is heated to reflux for several hours. The progress of the oxidation is monitored by TLC. After the starting material is consumed, the reaction is cooled, and the manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Data Presentation

Table 1: Summary of Reagents and Expected Products

| Step | Starting Material | Key Reagents | Product |

| 1 | 3-Picoline | m-Chloroperoxybenzoic acid | 3-Picoline N-oxide |

| 2 | 3-Picoline N-oxide | Phosphorus oxychloride | 2,6-Dichloro-3-picoline N-oxide |

| 3 | 2,6-Dichloro-3-picoline N-oxide | Phosphorus trichloride | 2,6-Dichloro-3-methylpyridine |

| 4 | 2,6-Dichloro-3-methylpyridine | Chlorine gas | 2,4,6-Trichloro-3-methylpyridine |

| 5 | 2,4,6-Trichloro-3-methylpyridine | Potassium permanganate | This compound |

Note: The yields for each step are dependent on the specific reaction conditions and purification methods employed and should be determined experimentally.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. Handle with extreme care.

-

Chlorine gas is highly toxic and corrosive. Use appropriate gas handling equipment and safety measures.

-

Strong oxidizing agents like potassium permanganate should be handled with care and kept away from flammable materials.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Application Notes and Protocols: 2,4,6-Trichloropyridine-3-carboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 2,4,6-Trichloropyridine-3-carboxylic acid as a versatile intermediate in pharmaceutical synthesis. The highly functionalized nature of this pyridine derivative makes it a valuable building block for the construction of complex heterocyclic compounds, particularly in the development of novel therapeutic agents.

Introduction

This compound is a key starting material in the synthesis of various pharmaceutical compounds. Its utility stems from the presence of multiple reactive sites: three chlorine atoms susceptible to nucleophilic substitution and a carboxylic acid group that can be readily converted into other functionalities, such as an acyl chloride. This allows for the strategic and controlled introduction of diverse substituents to build complex molecular architectures.